![molecular formula C12H14F3N3O2 B2942872 2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2097859-60-2](/img/structure/B2942872.png)
2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a derivative of pyridazinone, which is a class of organic compounds that contain a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The trifluoromethyl group and piperidinyl group suggest that this compound might have unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyridazinone ring, along with the trifluoromethyl and piperidinyl groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, could increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Magnetic Resonance Studies
A study by Cahill and Crabb (1972) explores magnetic resonance studies of compounds with bridgehead nitrogen atoms, including derivatives of hexahydropyrido [2,1‐c][1,4]oxazin-4(3H)-ones. The research focuses on configurational and conformational aspects of these compounds, highlighting their synthesis and spectral properties (Cahill & Crabb, 1972).
Antimicrobial Evaluation
Srinivasan et al. (2010) synthesized and evaluated a series of novel fluoroquinolone derivatives, including 1,4-dihydro-quinoline-3-carboxylic acid derivatives, for their antibacterial and antifungal activities. This showcases the potential application of these compounds in developing new antimicrobial agents (Srinivasan et al., 2010).
In Vivo Activity Against Tuberculosis
Shindikar and Viswanathan (2005) reported on novel fluoroquinolones with promising in vivo activity against Mycobacterium tuberculosis in mice. These compounds include 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids, highlighting their therapeutic potential in treating tuberculosis (Shindikar & Viswanathan, 2005).
Synthesis of Schiff and Mannich Bases
Bekircan and Bektaş (2008) described the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This study contributes to the field of organic chemistry, particularly in the synthesis of heterocyclic compounds with potential biological activities (Bekircan & Bektaş, 2008).
Antimicrobial Activity of Triazole Derivatives
Fandaklı et al. (2012) investigated the reduction, Mannich reaction, and antimicrobial activity of some new 1,2,4-triazol-3-one derivatives. These compounds showed promising antimicrobial activities, indicating their potential use in medicinal chemistry (Fandaklı et al., 2012).
Synthesis of Trifluoromethyl Heterocycles
Honey et al. (2012) explored the synthesis of diverse trifluoromethyl heterocycles from a single precursor, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate. This research demonstrates the versatility of this compound in generating a variety of trifluoromethyl-substituted heterocycles, which are valuable in pharmaceutical chemistry (Honey et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-3-6-17(7-4-9)11(20)8-18-10(19)2-1-5-16-18/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKISIMHGKUHCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one |
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